molecular formula C16H24N2O2 B294875 1-(4-Methylpiperazin-1-yl)propan-2-yl 3-methylbenzoate

1-(4-Methylpiperazin-1-yl)propan-2-yl 3-methylbenzoate

Cat. No.: B294875
M. Wt: 276.37 g/mol
InChI Key: JECSPBDVVSAOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpiperazin-1-yl)propan-2-yl 3-methylbenzoate, also known as MPMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPMP belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties, making it a subject of interest for many researchers.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3-methylbenzoate is not fully understood. However, it is believed to act through multiple pathways, including inhibition of enzymes, modulation of signaling pathways, and interaction with receptors. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inflammation research has demonstrated that this compound can modulate the NF-κB signaling pathway, which is involved in the regulation of inflammatory cytokine production. In neurological research, this compound has been found to interact with the dopamine D2 receptor and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inflammation research has demonstrated that this compound can reduce the production of inflammatory cytokines and protect against tissue damage. In neurological research, this compound has been found to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

1-(4-Methylpiperazin-1-yl)propan-2-yl 3-methylbenzoate has several advantages for lab experiments. It is easy to synthesize and has high purity. It exhibits significant activity against a variety of diseases, making it a versatile compound for research. However, there are also limitations to its use. This compound has low solubility in water, which can make it difficult to administer in vivo. It also has limited bioavailability, which can affect its efficacy.

Future Directions

There are several future directions for research on 1-(4-Methylpiperazin-1-yl)propan-2-yl 3-methylbenzoate. In cancer research, further studies are needed to elucidate the mechanism of action and identify potential targets for therapy. In inflammation research, future studies could focus on the development of this compound derivatives with improved bioavailability. In neurological research, future studies could investigate the potential of this compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Overall, this compound has significant potential for therapeutic applications and warrants further investigation.

Synthesis Methods

The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3-methylbenzoate involves the reaction of 3-methylbenzoic acid with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out under anhydrous conditions and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)propan-2-yl 3-methylbenzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that this compound can reduce the production of inflammatory cytokines and protect against tissue damage. In neurological research, this compound has been found to have neuroprotective effects and improve cognitive function.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)propan-2-yl 3-methylbenzoate

InChI

InChI=1S/C16H24N2O2/c1-13-5-4-6-15(11-13)16(19)20-14(2)12-18-9-7-17(3)8-10-18/h4-6,11,14H,7-10,12H2,1-3H3

InChI Key

JECSPBDVVSAOTA-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)OC(C)CN2CCN(CC2)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC(C)CN2CCN(CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.